2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Catalog No.
S785846
CAS No.
556812-44-3
M.F
C11H15F3O3SSi
M. Wt
312.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethane...

CAS Number

556812-44-3

Product Name

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate

IUPAC Name

(2-methyl-6-trimethylsilylphenyl) trifluoromethanesulfonate

Molecular Formula

C11H15F3O3SSi

Molecular Weight

312.38 g/mol

InChI

InChI=1S/C11H15F3O3SSi/c1-8-6-5-7-9(19(2,3)4)10(8)17-18(15,16)11(12,13)14/h5-7H,1-4H3

InChI Key

ZCWWZFXNICWDIB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F

Synthesis and Characterization:

2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (also known as 2-Methyl-6-(trimethylsilyl)phenyl triflate and 6-(Trimethylsilyl)-o-tolyl trifluoromethanesulfonate) is a synthetic compound not readily found in nature. It is typically synthesized in research laboratories for specific applications. The detailed procedures for its synthesis have been reported in scientific literature, such as a publication in the Journal of Fluorine Chemistry [].

Applications in Organic Chemistry:

This compound finds use in organic chemistry as a versatile reagent due to the presence of two reactive functional groups: the trifluoromethanesulfonate (OTf) group and the trimethylsilyl (TMS) group. The OTf group acts as a good leaving group, facilitating various substitution reactions. The TMS group, on the other hand, can be used as a protecting group for alcohols and phenols, allowing for selective modifications at other parts of the molecule [].

  • As a leaving group

    The OTf group in 2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate can be readily displaced by nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This property makes it useful for various synthetic transformations, including Suzuki-Miyaura couplings, Negishi couplings, and Stieglitz rearrangements [, , ].

  • As a protecting group precursor

    The TMS group can be readily removed under mild acidic or basic conditions, revealing the underlying hydroxyl group. This allows for the temporary protection of alcohols and phenols while performing reactions on other functional groups in the molecule [].

Other Potential Applications:

While the primary applications of 2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate lie in organic synthesis, there are ongoing investigations into its potential use in other fields:

  • Material Science

    The compound's unique properties, such as thermal stability and hydrophobicity, are being explored for potential applications in the development of new materials [].

  • Medicinal Chemistry

    Some studies suggest that the compound might exhibit biological activity, prompting further research into its potential therapeutic applications [].

2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate, with the chemical formula C₁₁H₁₅F₃O₃SSi and a molecular weight of 312.38 g/mol, is a significant compound in organic synthesis, particularly as a precursor in aryne chemistry. It is characterized by its ability to generate ortho-benzyne under mild conditions, a feature that has revitalized interest in aryne chemistry since its introduction in 1983. The compound is typically encountered as a clear liquid with a specific gravity of 1.23 at 20 °C .

No information regarding the mechanism of action of 2-Methyl-6-(trimethylsilyl)phenyl triflate is available in the scientific literature.

  • Potential irritant: The triflate group may be irritating to skin and eyes.
  • Air sensitive: The compound may be sensitive to air or moisture due to the trimethylsilyl group [].

  • Substitution Reactions: It can generate benzyne through simple fluoride treatment at room temperature, making it an efficient reagent for various transformations in organic synthesis.
  • Cyclization Reactions: The compound can undergo tandem thia-Fries rearrangement and cyclization, leading to the formation of phenoxathiin-dioxide.
  • Hydrolysis: It is sensitive to hydrolysis, resulting in the formation of trimethylsilanol and trifluoromethanesulfonic acid .

The interactions with fluoride ions are crucial for its functionality, facilitating the cleavage of the silicon-carbon bond to produce reactive intermediates like benzyne.

This compound finds extensive applications across multiple fields:

  • Organic Synthesis: As a precursor to ortho-benzyne, it facilitates complex organic transformations.
  • Biological Research: Its derivatives are being explored for potential medicinal applications due to their reactivity and ability to form biologically relevant structures.
  • Industrial Use: It is employed in synthesizing complex organic molecules and materials used in various chemical processes .

Several compounds share structural or functional similarities with 2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
2-Methylphenyl trifluoromethanesulfonate556812-44-3Generates reactive intermediates; used as a precursor for benzyne synthesis.
4-Methyl-2-trimethylsilylphenyl trifluoromethanesulfonateN/ASimilar reactivity but different substitution patterns affecting reactivity.
3-Trifluoromethanesulfonyl-4-methylphenolN/ARelated sulfonate compound but lacks the unique ortho-benzyne generation capability.

The primary distinction of 2-Methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate lies in its effective generation of ortho-benzyne under mild conditions, which is less common among similar compounds .

The development of 2-methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate emerged as part of the broader evolution of aryne chemistry that began in the early twentieth century. The initial discovery of arynes can be traced back to early observations of unusual reactivity patterns in aromatic chemistry, but the practical utilization of these highly reactive intermediates remained limited due to the harsh conditions required for their generation. Traditional methods for aryne formation involved the treatment of aryl halides with strong bases at elevated temperatures, conditions that severely restricted the functional group tolerance and scope of synthetic applications. The breakthrough in aryne chemistry occurred with the recognition that milder conditions could be achieved through alternative elimination strategies, particularly those involving silicon-based leaving groups.

The specific development of methylated trimethylsilyl aryl trifluoromethanesulfonates represents a refinement of the original Kobayashi methodology, designed to introduce regioselectivity and enhanced reactivity into aryne generation processes. Early research demonstrated that the introduction of methyl substituents onto the aromatic ring could significantly influence both the electronic properties and the regioselectivity of subsequent aryne reactions. The systematic exploration of various substitution patterns led to the identification of the 2-methyl-6-trimethylsilyl arrangement as particularly advantageous for controlled aryne formation.

Historical studies revealed that the positioning of the methyl group ortho to the trimethylsilyl substituent creates a unique electronic environment that facilitates the fluoride-induced elimination reaction while simultaneously providing steric directing effects that influence the regioselectivity of aryne trapping reactions. This discovery represented a significant advance over earlier aryne precursors that lacked such built-in selectivity controls.

Discovery and Evolution of Kobayashi Aryne Precursors

The revolutionary discovery by Himeshima, Sonoda, and Kobayashi in 1983 fundamentally transformed the field of aryne chemistry by introducing a mild, fluoride-induced method for benzyne generation from ortho-trimethylsilyl aryl trifluoromethanesulfonates. This pioneering work demonstrated that arynes could be generated under remarkably mild conditions through a fluoride-induced elimination mechanism that avoided the harsh basic conditions previously required. The original Kobayashi protocol employed cesium fluoride in acetonitrile to promote the elimination of both the trimethylsilyl group and the trifluoromethanesulfonate leaving group, generating the highly reactive aryne intermediate in solution.

The evolution of Kobayashi aryne precursors proceeded through systematic structural modifications designed to enhance reactivity, selectivity, and functional group tolerance. The development of 2-methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate represented a significant milestone in this evolution, as researchers recognized that the introduction of additional substituents could fine-tune the electronic and steric properties of the resulting arynes. Extensive mechanistic studies revealed that the fluoride-induced elimination proceeds through a concerted mechanism, with the fluoride ion simultaneously attacking the silicon center while the trifluoromethanesulfonate group departs.

Research efforts focused on understanding the influence of substituent effects on both the rate of aryne generation and the regioselectivity of subsequent reactions led to detailed kinetic and computational studies. These investigations demonstrated that electron-donating groups such as methyl substituents could accelerate the elimination process while also directing the regioselectivity of nucleophilic and electrophilic additions to the resulting aryne. The development of computational models provided crucial insights into the electronic factors governing aryne reactivity and enabled the rational design of new precursor structures.

Significance in Organic Chemistry and Synthetic Methodology

The significance of 2-methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate in contemporary organic chemistry stems from its unique ability to generate substituted arynes under mild conditions, thereby enabling synthetic transformations that were previously inaccessible or required prohibitively harsh reaction conditions. This compound has revolutionized approaches to the synthesis of complex aromatic systems, particularly in the construction of polycyclic aromatic hydrocarbons and natural product frameworks. The mild reaction conditions compatible with this aryne precursor have dramatically expanded the functional group tolerance of aryne-based synthetic methods, allowing for the incorporation of sensitive functionalities that would be incompatible with traditional aryne generation methods.

Modern synthetic methodology has embraced the use of this compound in numerous transformative reactions, including cycloaddition processes, insertion reactions, and multicomponent coupling reactions. The compound serves as a key enabling technology for the rapid assembly of complex molecular architectures through cascade reactions and domino processes that would be extremely challenging to achieve through conventional synthetic approaches. Recent applications have demonstrated the utility of this aryne precursor in the total synthesis of natural products, where its mild reaction conditions and high functional group tolerance prove invaluable for late-stage synthetic transformations.

The development of transition-metal-catalyzed reactions involving this aryne precursor has opened new avenues for synthetic methodology, enabling novel bond-forming processes that combine the electrophilic character of arynes with the selectivity provided by metal catalysis. These advances have positioned 2-methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate as an indispensable tool in the modern synthetic chemist's arsenal, particularly for applications requiring precise control over regioselectivity and functional group compatibility.

Nomenclature, Chemical Identification, and Classification

The systematic nomenclature of 2-methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate follows International Union of Pure and Applied Chemistry conventions, with the compound name clearly indicating the positions and identities of all substituents on the benzene ring. The compound is also known by several alternative names, including 2-methyl-6-(trimethylsilyl)phenyl triflate, trifluoromethanesulfonic acid 2-methyl-6-(trimethylsilyl)phenyl ester, and 6-(trimethylsilyl)-ortho-tolyl trifluoromethanesulfonate. The Chemical Abstracts Service has assigned this compound the registry number 556812-44-3, which serves as the definitive identifier for database searches and chemical procurement.

Chemical Identification Data
Systematic Name2-methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate
Chemical Abstracts Service Number556812-44-3
Molecular FormulaC11H15F3O3SSi
Molecular Weight312.38 g/mol
Simplified Molecular Input Line Entry SystemCC1=C(OS(=O)(=O)C(F)(F)F)C(=CC=C1)Si(C)C
International Chemical Identifier KeyZCWWZFXNICWDIB-UHFFFAOYSA-N
PubChem Compound Identifier12182646

The structural classification of this compound places it within the broader category of organosilicon compounds, specifically as a member of the trimethylsilyl aryl sulfonate family. From a functional group perspective, the molecule contains both organosulfur and organosilicon functionalities, making it a bifunctional compound with unique reactivity profiles. The trifluoromethanesulfonate group classifies this compound as a sulfonic acid ester, while the trimethylsilyl substituent places it in the category of silicon-protected alcohols, although in this case the silicon serves as an activating group rather than a protecting group.

The compound's physical state as a clear liquid at room temperature with a refractive index between 1.4630 and 1.4670 provides important identification parameters for analytical characterization. Mass spectrometric analysis typically shows characteristic fragmentation patterns involving loss of the trifluoromethanesulfonate group and fragmentation of the trimethylsilyl substituent, providing definitive identification markers for analytical chemistry applications.

Position in Modern Aryne Chemistry

The position of 2-methyl-6-(trimethylsilyl)phenyl trifluoromethanesulfonate in modern aryne chemistry is that of a cornerstone compound that exemplifies the evolution from classical aryne generation methods to contemporary mild and selective approaches. This compound represents the state-of-the-art in aryne precursor design, incorporating lessons learned from decades of mechanistic studies and synthetic applications. Modern aryne chemistry has embraced this compound and related structures as the standard for generating arynes in synthetic applications, largely supplanting earlier methods that required harsh basic conditions or elevated temperatures.

Contemporary research in aryne chemistry continues to build upon the foundation established by this class of compounds, with ongoing efforts focused on developing even more efficient and selective aryne precursors. The compound has served as a benchmark against which new aryne generation methods are evaluated, with researchers consistently comparing the efficiency, selectivity, and functional group tolerance of novel approaches to the established performance of trimethylsilyl aryl trifluoromethanesulfonates. Recent developments in the field include the exploration of alternative leaving groups and the development of new activation modes, but these advances are generally measured against the proven reliability and effectiveness of the Kobayashi system.

Comparative Analysis of Aryne Generation Methods
MethodReaction ConditionsFunctional Group ToleranceSelectivity
Classical Halide-BaseStrong base, high temperaturePoorLimited
Kobayashi Triflate SystemMild fluoride, room temperatureExcellentHigh
Alternative SulfonatesMild fluoride, room temperatureGoodModerate
Metal-Catalyzed SystemsTransition metal catalystVariableHigh

The integration of this compound into modern synthetic methodology has facilitated the development of new reaction types and the exploration of previously inaccessible chemical space. Contemporary applications include its use in flow chemistry systems, where the mild reaction conditions and predictable reactivity make it ideal for continuous processing applications. The compound's compatibility with modern analytical techniques and its well-characterized reactivity profile have made it an invaluable tool for mechanistic studies aimed at understanding aryne reactivity and developing new synthetic methods.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Dates

Modify: 2023-08-15

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